molecular formula C15H20N4O2S B2394314 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1706077-11-3

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2394314
CAS RN: 1706077-11-3
M. Wt: 320.41
InChI Key: ITIFVMOJIPRJLY-UHFFFAOYSA-N
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Description

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation and Morphology Tuning

Hydrogels formed by similar urea compounds, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can have their physical properties, including morphology and rheology, tuned by varying the anion identity in their formulation. This property allows for precise control over the gel's mechanical characteristics, making such materials suitable for applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Crystal Structure and Synthesis

Research on similar pyrazole and urea derivatives, such as azimsulfuron, has focused on their crystal structure and synthesis methodologies. These studies are crucial for the development of new herbicides and pharmaceuticals, providing a foundational understanding of the molecular arrangements that contribute to their activity (Jeon et al., 2015).

Inhibitory Activity and Molecular Interactions

The synthesis and properties of urea derivatives containing pyrazole fragments have been explored for their inhibitory activity against enzymes like human soluble epoxide hydrolase (sEH). These compounds demonstrate significant potential in designing new therapeutic agents due to their specific interactions and inhibitory capabilities (D’yachenko et al., 2019).

Multicomponent Synthesis

The use of urea as an organo-catalyst in multicomponent reactions has been shown to facilitate the synthesis of highly functionalized pyran derivatives. This approach is notable for its simplicity, efficiency, and environmental friendliness, making it an attractive method for synthesizing complex heterocyclic compounds that could have pharmaceutical applications (Li et al., 2017).

Antimicrobial and Antitumor Potential

Studies have also been conducted on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities. These compounds offer promising avenues for the development of new cancer treatments, showcasing the diverse therapeutic potential of urea derivatives (Gomha et al., 2016).

properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-15(16-9-14-2-1-7-22-14)18-13-8-17-19(11-13)10-12-3-5-21-6-4-12/h1-2,7-8,11-12H,3-6,9-10H2,(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIFVMOJIPRJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea

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